3-Bromo-5-ethylaniline
Overview
Description
3-Bromo-5-ethylaniline: is an organic compound with the molecular formula C8H10BrN . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the third position and an ethyl group at the fifth position. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-ethylaniline typically involves a multi-step process:
Nitration: The starting material, ethylbenzene, undergoes nitration to form 3-nitro-5-ethyltoluene.
Reduction: The nitro group is then reduced to an amine group, resulting in 3-amino-5-ethyltoluene.
Bromination: Finally, the amine group undergoes bromination to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-ethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The amino group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products depend on the nucleophile used.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of corresponding amines.
Scientific Research Applications
3-Bromo-5-ethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethylaniline involves its interaction with specific molecular targets. The bromine atom and the ethyl group on the benzene ring influence its reactivity and interaction with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The amino group can form hydrogen bonds and participate in various biochemical pathways .
Comparison with Similar Compounds
3-Bromo-5-methylaniline: Similar structure but with a methyl group instead of an ethyl group.
3-Bromoaniline: Lacks the ethyl group, only has a bromine atom and an amino group.
5-Bromo-2-ethylaniline: Different position of the bromine and ethyl groups on the benzene ring.
Uniqueness: 3-Bromo-5-ethylaniline is unique due to the specific positioning of the bromine and ethyl groups, which influences its chemical reactivity and applications. The presence of both groups allows for diverse chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromo-5-ethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-2-6-3-7(9)5-8(10)4-6/h3-5H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAQYCIEIXDIQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596582 | |
Record name | 3-Bromo-5-ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123158-68-9 | |
Record name | 3-Bromo-5-ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-ethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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